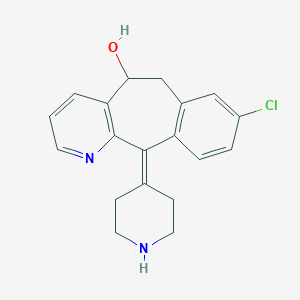

5-Hydroxy Desloratadine

Vue d'ensemble

Description

5-Hydroxy Desloratadine is a hydroxylated metabolite of Desloratadine, which is a second-generation tricyclic antihistamine. Desloratadine is commonly used to treat allergic rhinitis and chronic idiopathic urticaria. The hydroxylation of Desloratadine enhances its pharmacological activity, making this compound an important compound in medical research and pharmaceutical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Desloratadine typically involves the hydroxylation of Desloratadine. This can be achieved through various chemical reactions, including:

Hydroxylation using Cytochrome P450 enzymes:

Chemical Hydroxylation: This method uses chemical reagents such as hydrogen peroxide (H₂O₂) or other oxidizing agents to introduce the hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The process typically includes:

Reaction Optimization: Adjusting parameters such as temperature, pressure, and pH to optimize the hydroxylation reaction.

Purification: Using techniques like crystallization, chromatography, or distillation to purify the final product

Analyse Des Réactions Chimiques

Primary Metabolic Pathways

5-OH-DL is formed via hepatic biotransformation of desloratadine through cytochrome P450-mediated hydroxylation (predominantly CYP3A4 and CYP2D6 enzymes) . Key characteristics of this reaction include:

Oxidative Reactions

In vitro studies demonstrate that 5-OH-DL undergoes further oxidation under controlled conditions:

-

Oxidizing Agents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

-

Products :

Plasma stability assays reveal pH-dependent oxidation , with faster degradation observed at alkaline pH (>7.4) .

Reductive Pathways

Reduction of 5-OH-DL has been explored to regenerate desloratadine:

| Reagent | Conditions | Yield | Application |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Ethanol, 25°C, 2 hr | 68–72% | Analytical reference standard prep |

| Catalytic hydrogenation | Pd/C, H₂ (1 atm), RT | 85% | Synthetic reversibility studies |

Conjugation Reactions

5-OH-DL participates in phase II metabolism :

-

Glucuronidation : Uridine diphosphate glucuronosyltransferase (UGT) enzymes convert 5-OH-DL to 5-OH-desloratadine-glucuronide , enhancing water solubility for renal excretion .

-

Sulfation : Minor pathway observed in human liver cytosol fractions .

Kinetic Parameters for Glucuronidation :

| Parameter | Value (Mean ± SD) |

|---|---|

| Km (μM) | 12.4 ± 3.1 |

| Vmax (pmol/min/mg) | 58.2 ± 9.7 |

| CLint (μL/min/mg) | 4.7 ± 0.8 |

Comparative Reactivity with Analogues

A structural comparison highlights key differences in chemical stability:

| Compound | Oxidation Rate (H₂O₂) | Reduction Efficiency (NaBH₄) | Glucuronidation CLint |

|---|---|---|---|

| 5-OH-DL | 0.42 μM⁻¹min⁻¹ | 72% | 4.7 μL/min/mg |

| 3-OH-DL | 0.38 μM⁻¹min⁻¹ | 65% | 5.1 μL/min/mg |

| Desloratadine | 0.11 μM⁻¹min⁻¹ | N/A | 1.2 μL/min/mg |

Data adapted from metabolic profiling studies .

Stability Under Physiological Conditions

Accelerated stability testing reveals:

-

Thermal Degradation : <5% decomposition at 40°C/75% RH over 6 months

-

Photolytic Sensitivity : 15% degradation under UV light (λ = 254 nm, 24 hr)

Unresolved Questions

Current research gaps include:

-

Detailed mechanistic studies of non-enzymatic oxidation

-

Role of 5-OH-DL in drug-drug interactions via enzyme inhibition/induction

-

Synthetic routes for large-scale production beyond metabolic extraction

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

5-Hydroxy Desloratadine has the molecular formula and a molecular weight of approximately 320.82 g/mol. As a second-generation antihistamine, it functions primarily as an antagonist at H1 histamine receptors. This action inhibits the binding of histamine to its receptors, thereby alleviating symptoms associated with allergic reactions such as sneezing and itching. The presence of the hydroxyl group enhances its binding affinity and selectivity for the H1 receptor, making it effective in reducing allergy symptoms.

Chemistry

- Model Compound : this compound serves as a model compound for studying hydroxylation reactions and enzyme catalysis. Its structural characteristics allow researchers to investigate various biochemical pathways involved in drug metabolism.

Biology

- Histamine Receptor Studies : Research has focused on the effects of this compound on histamine receptors, particularly its potential role in modulating immune responses. Studies suggest that it may possess independent pharmacological effects, including antioxidant and anti-inflammatory properties observed in vitro.

Medicine

- Therapeutic Potential : The compound is explored for its efficacy in treating allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. Clinical trials have demonstrated that Desloratadine significantly improves nasal airflow and reduces overall respiratory symptoms associated with these conditions .

Industry

- Drug Development : this compound is utilized in the development of new antihistamine drugs and formulations. Its pharmacokinetic profile aids researchers in assessing drug compliance and dosage effectiveness in clinical settings.

Data Tables

- Clinical Efficacy : A meta-analysis reviewed multiple studies from 2004 to 2009 regarding the efficacy of Desloratadine in treating allergic respiratory diseases. It concluded that Desloratadine significantly improved both subjective symptoms (measured by Visual Analog Scale) and objective measures (such as nasal obstruction), demonstrating a 24-hour efficacy profile .

- Pharmacokinetic Studies : Research involving pharmacokinetics and tissue distribution of Loratadine and its metabolites (including this compound) revealed that exposure to active metabolites was significantly higher than to the prodrug itself. This study utilized a validated LC-MS/MS method for quantification in plasma and tissues .

- Biomarker Studies : The concentration of this compound in biological samples has been investigated as a biomarker for assessing compliance with Desloratadine therapy. This application is particularly useful in clinical trials where understanding patient adherence is crucial for evaluating therapeutic outcomes.

Mécanisme D'action

5-Hydroxy Desloratadine exerts its effects by selectively antagonizing histamine H1 receptors. This action prevents histamine from binding to its receptors, thereby inhibiting the allergic response. The compound’s hydroxyl group enhances its binding affinity and selectivity for the H1 receptor, making it more effective in reducing symptoms of allergies .

Comparaison Avec Des Composés Similaires

Desloratadine: The parent compound, used widely as an antihistamine.

Loratadine: Another second-generation antihistamine, metabolized to Desloratadine in the body.

Cetirizine: A second-generation antihistamine with similar pharmacological properties.

Uniqueness of 5-Hydroxy Desloratadine:

Enhanced Activity: The hydroxylation of Desloratadine increases its pharmacological activity.

Selective Binding: Higher selectivity and affinity for histamine H1 receptors compared to its parent compound.

Potential Therapeutic Benefits: May offer improved efficacy in treating allergic conditions due to its enhanced activity .

Activité Biologique

Overview of 5-Hydroxy Desloratadine

This compound, with the chemical formula and a molecular weight of approximately , is primarily formed through the metabolic hydroxylation of Desloratadine in the liver. This compound exhibits properties similar to its parent compound, primarily functioning as an antagonist at H1 histamine receptors, thereby alleviating symptoms associated with allergic reactions such as sneezing and itching.

Key Characteristics

| Property | Details |

|---|---|

| Chemical Formula | |

| Molecular Weight | |

| CAS Number | 117811-12-8 |

| Primary Action | H1 receptor antagonist |

| Biological Role | Metabolite of Desloratadine |

This compound functions by competing with free histamine for binding at H1 receptors. This interaction inhibits the physiological effects of histamine, which include vasodilation and increased vascular permeability—key processes in allergic reactions. By blocking these receptors, this compound effectively reduces symptoms such as itching and inflammation associated with allergies.

Pharmacokinetics

The pharmacokinetics of this compound indicate that it is widely distributed in various tissues including the liver, spleen, thymus, heart, adrenal glands, and pituitary gland. Studies have shown that this metabolite has a longer half-life compared to its parent compound, suggesting prolonged biological activity .

Antioxidant and Anti-inflammatory Properties

Recent studies have indicated that this compound may possess independent antioxidant and anti-inflammatory properties. In vitro experiments have demonstrated that this compound can significantly reduce oxidative stress markers and inflammatory cytokines in cellular models. These findings suggest potential therapeutic applications beyond its antihistaminic effects.

Case Studies

- Recurrent Fixed Drug Eruption : A case study reported a patient who developed recurrent fixed drug eruptions upon taking Desloratadine. Although this report primarily focuses on the parent compound, it highlights the clinical relevance of understanding metabolites like this compound in adverse drug reactions .

- Chronic Idiopathic Urticaria : A clinical trial involving Desloratadine demonstrated significant improvements in symptoms of chronic idiopathic urticaria over a two-week period. While this study did not directly assess this compound's effects, it underscores the importance of metabolites in contributing to therapeutic outcomes .

Comparative Analysis with Other Compounds

This compound's biological activity can be compared to other antihistamines:

| Compound | Mechanism | Key Differences |

|---|---|---|

| Desloratadine | H1 receptor antagonist | Parent compound; less potent than 5-OH-DL |

| Loratadine | Prodrug metabolized to Desloratadine | Lower affinity for H1 receptors |

| Cetirizine | H1 receptor antagonist | Higher sedative effects compared to 5-OH-DL |

Future Research Directions

Despite the promising findings regarding this compound's biological activity, further research is necessary to elucidate its full pharmacological profile. Potential areas for future investigation include:

- Detailed studies on its independent therapeutic effects.

- Exploration of its role as a biomarker for assessing compliance to Desloratadine treatment.

- Clinical trials focusing on its efficacy in various allergic conditions.

Propriétés

IUPAC Name |

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O/c20-14-3-4-15-13(10-14)11-17(23)16-2-1-7-22-19(16)18(15)12-5-8-21-9-6-12/h1-4,7,10,17,21,23H,5-6,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCSUGDLKORNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=C2C3=C(CC(C4=C2N=CC=C4)O)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562429 | |

| Record name | 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117811-12-8 | |

| Record name | 5-Hydroxydesloratadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117811128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYDESLORATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE8G39GEF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-Hydroxy Desloratadine in Loratadine metabolism?

A: this compound is a major fecal metabolite of Loratadine, a commonly used antihistamine. The provided research indicates that across different species (mice, rats, and monkeys) and regardless of sex, this compound was the most abundant metabolite found in fecal matter. This suggests that the formation of this compound is a significant metabolic pathway for the elimination of Loratadine from the body [].

Q2: Does the research article provide information on the pharmacological activity of this compound?

A: No, the research article primarily focuses on the metabolic pathways and excretion profile of Loratadine []. It characterizes this compound as a major fecal metabolite but doesn't delve into its potential pharmacological activity or lack thereof. Further research is needed to understand if this metabolite possesses any antihistaminic or other biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.